molecular formula C22H19N3O B6582640 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850932-17-1

3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Cat. No.: B6582640
CAS No.: 850932-17-1
M. Wt: 341.4 g/mol
InChI Key: MYRYGQYFYQIWAD-UHFFFAOYSA-N
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Description

3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves multiple steps. One common approach is the reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 3-methylbenzoyl chloride under acidic conditions. The reaction is usually carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and automated systems to ensure consistency and efficiency. The use of continuous flow chemistry and high-throughput screening methods can also be employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and enhance its properties for specific applications.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development.

Biology

In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In the medical field, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways and target specific molecular receptors makes it a valuable tool in the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the production of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism by which 3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is compared with other similar compounds, such as N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide and 4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. These compounds share structural similarities but exhibit different biological activities and properties

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a valuable tool for the development of new drugs, materials, and technologies. Further research and development are essential to fully explore its capabilities and unlock its full potential.

Properties

IUPAC Name

3-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-7-6-10-18(13-15)22(26)24-21-20(17-8-4-3-5-9-17)23-19-14-16(2)11-12-25(19)21/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRYGQYFYQIWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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